Acefylline

PDE inhibition bronchodilation xanthine pharmacology

Xanthine-based research often faces theophylline's dose-limiting CNS and cardiac side effects. Acefylline offers a safer profile with weaker PDE inhibition (IC50: 0.4-0.6 mmol/L) and is the first identified activator of PAD1 and PAD3, enabling unique investigations into keratinocyte differentiation and filaggrin deimination. Topical 3% acefylline significantly increases citrullinated filaggrin in reconstructed human epidermis (p<0.05). The piperazine salt (CAS 18833-13-1) enhances bioavailability and reduces gastric irritation versus the free acid.

Molecular Formula C9H10N4O4
Molecular Weight 238.20 g/mol
CAS No. 652-37-9
Cat. No. B349644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcefylline
CAS652-37-9
Synonyms7-theophyllineacetic acid
acefylline
acefylline, sodium salt
acephylline
theophylline-7-acetic acid
Molecular FormulaC9H10N4O4
Molecular Weight238.20 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O
InChIInChI=1S/C9H10N4O4/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h4H,3H2,1-2H3,(H,14,15)
InChIKeyHCYFGRCYSCXKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acefylline (CAS 652-37-9) Procurement Guide: A Theophylline-7-Acetic Acid Xanthine Derivative with Quantifiable Differentiation in Bronchodilation and PAD Activation


Acefylline (INN), chemically known as 7-theophyllineacetic acid or theophylline-7-acetic acid (CAS 652-37-9), is a synthetic xanthine derivative classified as a stimulant and bronchodilator [1]. It functions as a non-selective adenosine receptor antagonist and an inhibitor of cAMP phosphodiesterase (PDE) isoenzymes, with a distinct pharmacological profile that includes activation of peptidylarginine deiminases (PADs) [2]. Acefylline is commonly formulated as a piperazine salt (CAS 18833-13-1) for therapeutic applications in asthma, chronic bronchitis, and emphysema, and is also employed as a research tool for studying epidermal differentiation and respiratory pharmacology [3].

Workflow PDE inhibition assay context with reported milder isoenzyme profile
Selection Piperazine salt form supports formulation-exposure review
Context Reported PAD1/PAD3 activation in epidermal differentiation models
Selection context: Free acid vs. piperazine salt may influence dissolution and exposure-model interpretation.

Why Acefylline (Theophylline-7-Acetic Acid) Cannot Be Casually Replaced by Theophylline or Other Xanthines in Respiratory Research and Dermatological Studies


Within the xanthine class, subtle structural modifications produce profound differences in pharmacodynamics, toxicity profiles, and emergent activities. Acefylline's 7-acetic acid moiety confers a distinct balance of PDE inhibition, adenosine receptor antagonism, and—uniquely among methylxanthines—potent activation of PAD1 and PAD3 [1]. Furthermore, the piperazine salt form addresses the bioavailability limitations of the free acid while significantly reducing gastric irritation compared to theophylline [2]. Consequently, substituting acefylline with theophylline, doxofylline, or enprofylline in research or formulation contexts risks altering experimental outcomes, compromising safety margins, or losing access to PAD-dependent biological effects [3].

Class Mismatch

Theophylline or enprofylline may not activate PAD1/PAD3; emergent activity profile may differ significantly.

Tolerability Context

Class-level inference on gastric tolerability may not transfer directly to specific experimental models.

Salt Form Shift

Replacing acefylline piperazine with acefylline free acid may alter dissolution and exposure context.

Quantitative Differentiation Guide: Acefylline vs. Theophylline and Other Xanthine Comparators


PDE Isoenzyme Inhibition: Acefylline Exhibits Weaker Potency than Theophylline, Enabling Distinct Pharmacological Windows

In a direct head-to-head study using rat lung homogenates, acefylline (theophylline-7-acetic acid) demonstrated concentration-dependent inhibition of cAMP phosphodiesterase (PDE) isoenzymes I, II, and III, with IC50 values of 0.5 mmol/L, 0.6 mmol/L, and 0.4 mmol/L, respectively . The study explicitly compared acefylline to theophylline, noting that acefylline showed weaker inhibitory activity than theophylline across all three isoenzymes . This differential potency is critical: acefylline provides bronchodilator effects while mitigating the dose-limiting cardiovascular and central nervous system stimulation associated with stronger PDE inhibition by theophylline.

PDE Isoenzyme Inhibition
Head-to-head
PDE I: 0.5 mM
PDE II: 0.6 mM
PDE III: 0.4 mM
Reported weaker PDE inhibition vs. theophylline; supports bronchodilator model context.
Rat lung homogenate assay. Exact fold difference not specified.
PDE inhibition bronchodilation xanthine pharmacology cAMP

PAD1 and PAD3 Activation: Acefylline Is the First Identified Activator of These Key Epidermal Enzymes

A high-throughput screen identified acefylline as the first known activator of peptidylarginine deiminases 1 and 3 (PAD1 and PAD3) [1]. In reconstructed human epidermis models, topical application of 3% acefylline significantly increased filaggrin deimination (p < 0.05 vs. control) and enhanced citrullinated protein levels in the stratum corneum [1]. Among seven xanthine derivatives tested (including caffeine and theobromine), acefylline was one of the most potent enhancers of in vitro deimination of filaggrin by PAD1 and PAD3 [1]. This activity is absent in theophylline and most other xanthines, representing a unique differentiator for dermatological research.

PAD1/PAD3 Activation
Head-to-head
Significant deimination increase at 3% topical (p < 0.05)
Ranked top among 7 xanthines tested
Supports epidermal differentiation model context; unique among tested xanthines.
Reconstructed human epidermis model. Dose-dependent peak at 100 µM.
peptidylarginine deiminase PAD filaggrin epidermal differentiation skin hydration

Reduced Toxicity and Gastric Irritation: Acefylline Piperazine Offers a Safer Profile than Theophylline

Multiple authoritative sources, including the NCATS Inxight Drugs database and commercial vendors, consistently report that acephylline piperazine has the advantage over theophylline of being 'far less toxic' and producing 'minimal gastric irritation' [1][2]. While specific LD50 values or quantitative irritation scores are not provided in these aggregated sources, the consistent class-level inference is supported by the fact that acefylline was specifically developed as a theophylline derivative to circumvent the side effects (gastric upset, palpitations) associated with theophylline [3]. This safety advantage is a primary driver for its use in respiratory therapeutics.

Tolerability Endpoint Context
Class-level
Described as far less toxic and minimal gastric irritation vs. theophylline
Safety-related endpoint context requires model-specific review.
Qualitative class-level inference; quantitative scores not available.
toxicity gastric irritation safety theophylline adverse effects

Enhanced Dissolution and Permeability: Acefylline Piperazine Salt Overcomes BCS Class IV Limitations

Acefylline (ACF) is a BCS class IV drug, characterized by low solubility and poor permeability, which limits its oral bioavailability [1]. A 2022 study in Crystal Growth & Design demonstrated that the piperazine salt of acefylline (ACF-PIP) exhibits significantly faster dissolution and higher permeability compared to the free acid [1]. The study employed cocrystallization and salt formation to create ternary systems, with ACF-PIP identified as an 'improved crystalline formulation' that enhances the drug's biopharmaceutical properties [1]. This formulation strategy is not applicable to all xanthines and represents a specific advantage of the acefylline piperazine salt.

Dissolution & Permeability
Head-to-head
ACF-PIP salt: fast dissolution / high permeability
Free acid: BCS Class IV (low solubility/permeability)
Supports formulation-exposure review; salt form may improve oral research models.
In vitro dissolution and permeability assays.
bioavailability BCS class IV piperazine salt cocrystal formulation

Lipolytic Conjugate (Xantalgosil C): Acefylline Methylsilanol Mannuronate as a Unique Cosmeceutical Ingredient

Acefylline methylsilanol mannuronate (INCI name; trade name Xantalgosil C), a silanol–mannuronic acid conjugate of acefylline, is marketed specifically as a lipolytic phosphodiesterase inhibitor for the treatment of cellulite and as a skin conditioner [1][2]. This conjugate leverages acefylline's PDE inhibitory activity to promote lipolysis in adipose tissue, a property not shared by theophylline or other common xanthines in this specific cosmeceutical context [1]. The conjugate is designed for topical application and represents a distinct commercial application of the acefylline scaffold.

Lipolytic Conjugate
Supporting
Xantalgosil C (acefylline methylsilanol mannuronate) marketed as lipolytic PDE inhibitor
Supports cosmeceutical lipolysis research context; not reported for theophylline.
Topical application context; quantitative lipolysis metrics not provided.
lipolysis phosphodiesterase cosmeceutical cellulite skin conditioning

Combination with Diphenhydramine: Etanautine Utilizes Acefylline's Stimulant Effect to Offset Sedation

Acefylline is combined with diphenhydramine in a 1:1 salt to form etanautine (diphenhydramine monoacefyllinate) [1]. This combination parallels dimenhydrinate (diphenhydramine + 8-chlorotheophylline), where the xanthine component counteracts the sedative effects of the antihistamine [1]. The stimulant property of acefylline, derived from its adenosine receptor antagonism, is specifically harnessed to mitigate diphenhydramine-induced drowsiness . This application highlights a functional differentiator: acefylline's CNS stimulant effect is clinically useful for offsetting sedation, a role not typically filled by theophylline in combination products.

CNS Stimulant Offset
Supporting
Etanautine (1:1 acefylline-diphenhydramine) counteracts sedation
Supports fixed-dose combination research context; functional comparator to 8-chlorotheophylline.
Pharmaceutical preparation context; quantitative offset not provided.
diphenhydramine etanautine stimulant antihistamine combination therapy

Priority Application Scenarios for Acefylline Procurement Based on Quantitative Differentiation


Respiratory Pharmacology: Asthma and COPD Models Requiring Milder PDE Inhibition

Acefylline piperazine is indicated for research on bronchospasm associated with asthma, emphysema, and chronic bronchitis [1]. Its weaker PDE inhibitory activity relative to theophylline (IC50: 0.4-0.6 mmol/L) and reported lower toxicity [1] make it suitable for studies where dose-limiting side effects of theophylline (e.g., tachycardia, CNS stimulation) would confound results. Procurement of the piperazine salt form (CAS 18833-13-1) is recommended to ensure adequate bioavailability [2].

Dermatological Research: Epidermal Barrier Function and Skin Hydration Studies

Acefylline is the first identified activator of PAD1 and PAD3 [1]. Topical application of 3% acefylline significantly increases filaggrin deimination in reconstructed human epidermis (p < 0.05) [1]. Researchers investigating keratinocyte differentiation, stratum corneum hydration, or diseases involving aberrant citrullination (psoriasis, atopic dermatitis) should procure acefylline as a unique tool compound for activating PAD-mediated pathways.

Cosmeceutical Development: Lipolytic and Anti-Cellulite Formulations

The acefylline conjugate Xantalgosil C (acefylline methylsilanol mannuronate) is marketed as a lipolytic phosphodiesterase inhibitor for cellulite treatment [1]. Formulators and researchers developing topical anti-cellulite products or studying adipose tissue lipolysis can procure this specific conjugate to leverage acefylline's PDE inhibitory activity in a cosmeceutical context, a niche not addressed by theophylline.

CNS Pharmacology: Stimulant Offset in Antihistamine Combination Studies

Acefylline is a component of etanautine, where its stimulant effect (via adenosine receptor antagonism) counteracts diphenhydramine-induced drowsiness [1]. Researchers studying fixed-dose combinations of stimulants and sedatives, or those needing a xanthine with defined CNS stimulant properties, should consider acefylline as a comparator or active ingredient.

Application
Selection Property
Validation Focus
Respiratory model studies
Milder PDE inhibition profile
Bronchodilator model endpoint context
Epidermal differentiation research
PAD1/PAD3 activation
Filaggrin deimination and barrier model review
Cosmeceutical lipolysis studies
PDE-dependent lipolytic conjugate
Topical adipose tissue model context
CNS stimulant combination research
Adenosine receptor antagonism
Sedation-offset model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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